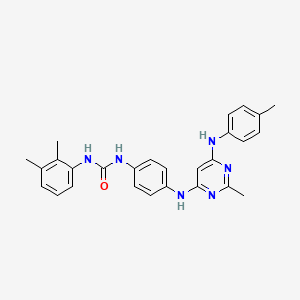
1-(2,3-Dimethylphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-DIMETHYLPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIMETHYLPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on the aromatic rings with other functional groups.
Amidation Reactions: The formation of the urea group is achieved through amidation reactions, where amines react with isocyanates or carbamates.
Coupling Reactions: These reactions are used to link the different aromatic rings and functional groups together.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-DIMETHYLPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Aplicaciones Científicas De Investigación
3-(2,3-DIMETHYLPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Industry: The compound may be used in the production of specialty chemicals, materials, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(2,3-DIMETHYLPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other urea derivatives and aromatic compounds with comparable structures. Examples include:
- N-Phenyl-N’-[4-(dimethylamino)phenyl]urea
- N-(2,3-Dimethylphenyl)-N’-[4-(methylamino)phenyl]urea
Uniqueness
What sets 3-(2,3-DIMETHYLPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA apart is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C27H28N6O |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C27H28N6O/c1-17-8-10-21(11-9-17)30-25-16-26(29-20(4)28-25)31-22-12-14-23(15-13-22)32-27(34)33-24-7-5-6-18(2)19(24)3/h5-16H,1-4H3,(H2,32,33,34)(H2,28,29,30,31) |
Clave InChI |
HNKHBRBTYZHGFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B14982721.png)
![2-(4-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14982728.png)
![(2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide](/img/structure/B14982731.png)
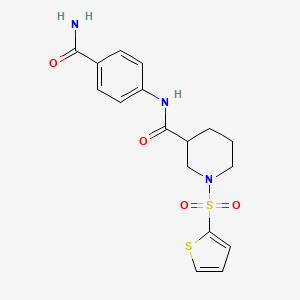
![N,N,2-Trimethyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B14982744.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14982750.png)
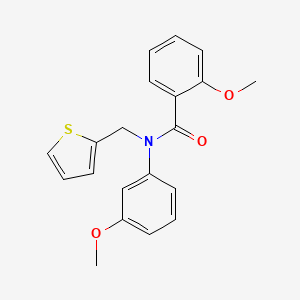
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14982758.png)
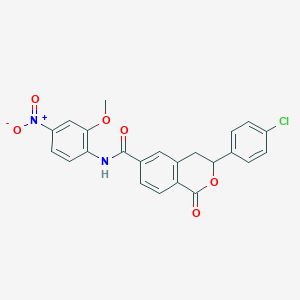
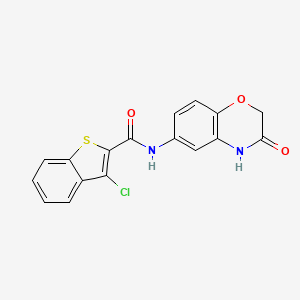
![1-[(2-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14982784.png)
![Ethyl 4-({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B14982797.png)
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B14982801.png)
![Azepan-1-yl{1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14982807.png)
